C20H22ClFN4O3
Description
Identification and Nomenclature of C20H22ClFN4O3
The compound this compound is scientifically recognized and cataloged under several identifiers, underscoring its presence in chemical and biological research. Its primary identification in scientific literature is as a metabolite or impurity of Gefitinib (B1684475).
| Identifier | Value |
| Molecular Formula | This compound |
| Chemical Name | 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib chemicalbook.combiomart.cnchembk.comsynzeal.comchemexpress.cnfinetechchem.com |
| CAS Number | 847949-56-8 chemicalbook.combiomart.cnchembk.comsynzeal.comchemexpress.cnfinetechchem.com |
| Molecular Weight | Approximately 420.9 g/mol biomart.cnsynzeal.comfinetechchem.com |
| Common Synonyms | Gefitinib Impurity VIII o2hdiscovery.co, Gefitinib iMpurity D chembk.com, 2-((3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)amino)ethan-1-ol synzeal.comchemexpress.cn |
Contextualization as a Metabolite of Gefitinib
This compound is identified as a metabolite or impurity arising from the metabolism of Gefitinib biomart.cnsemanticscholar.org. Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, undergoes extensive biotransformation in the body, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes such as CYP3A4, CYP3A5, and CYP2D6 mdpi.comnih.govdrugbank.comfrontiersin.orgtandfonline.comdovepress.com. These metabolic pathways involve processes like O-demethylation, morpholine (B109124) ring opening, and oxidative defluorination, leading to the formation of various metabolites nih.govtandfonline.comdovepress.com. Studies have identified this compound as one such metabolite, sometimes designated as M6 or M10 in analytical investigations semanticscholar.orgwaters.com. The comprehensive understanding of these metabolic pathways is critical for evaluating Gefitinib's pharmacokinetic profile and potential drug interactions.
Research Significance and Academic Relevance in Medicinal Chemistry and Chemical Biology
The significance of this compound lies primarily in its role as a marker and product of Gefitinib's metabolic fate. Its identification and characterization are integral to several research areas:
Drug Metabolism and Pharmacokinetics (DMPK): Understanding the formation and disposition of metabolites like this compound is fundamental to drug development. It aids in predicting drug efficacy, duration of action, and potential accumulation or toxicity tandfonline.comeurekaselect.com. Researchers utilize such compounds to map metabolic pathways and identify critical sites of drug transformation tandfonline.comeurekaselect.com.
Analytical Standards: this compound is available from chemical suppliers and serves as an important analytical standard. This allows researchers to accurately quantify its presence in biological samples (e.g., plasma, urine, liver extracts) during pharmacokinetic studies or in quality control assessments of Gefitinib chemicalbook.combiomart.cnchembk.comsynzeal.comchemexpress.cnfinetechchem.comsynzeal.com.
Medicinal Chemistry and Drug Design: By studying how Gefitinib is metabolized, medicinal chemists can identify potential "metabolic soft spots" and design next-generation inhibitors with improved metabolic stability or altered pharmacokinetic profiles. The study of metabolites can also reveal active metabolites that might contribute to the drug's therapeutic effect or adverse reactions eurekaselect.com.
Chemical Biology Research: In broader chemical biology research, understanding how small molecules like Gefitinib interact with biological systems, including their metabolic transformation, is crucial. Studies investigating the impact of Gefitinib on cellular processes, such as lipid metabolism, have identified this compound, contributing to a more holistic view of the drug's biological footprint waters.comwaters.com. The academic fields of chemical biology and medicinal chemistry are dedicated to dissecting these molecular mechanisms, using chemical tools to solve biological problems and develop new therapeutic strategies harvard.edubrown.eduki.seox.ac.ukimperial.ac.uk.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22ClFN4O3 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O3/c1-29-18-7-4-15(12-17(18)21)24-19(27)13-23-20(28)26-10-8-25(9-11-26)16-5-2-14(22)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,23,28)(H,24,27) |
InChI Key |
NALJVKLSCUHTOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation Studies of C20h22clfn4o3
Enzymatic Formation of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (B1684475) from Gefitinib (M537194)
The formation of C20H22ClFN4O3 (M537194) is a primary metabolic event in the biotransformation of Gefitinib. This process involves the oxidative metabolism of the morpholine (B109124) ring on the propoxy side chain of the parent molecule. tandfonline.comtandfonline.com In vitro studies utilizing human liver microsomes have demonstrated that this transformation is a major pathway for Gefitinib metabolism. tandfonline.comtandfonline.com
The involvement of specific CYP isoforms has been elucidated through various studies:
CYP3A4: This is the main enzyme involved in the extensive metabolism of Gefitinib. clinpgx.orgtandfonline.com It catalyzes the formation of a wide range of metabolites, including M537194, which results from morpholine ring oxidation. tandfonline.comtandfonline.com The significant role of CYP3A4 is confirmed by studies showing that its inhibitor, ketoconazole, markedly decreases the formation of most Gefitinib metabolites. tandfonline.comnih.gov
CYP3A5: This enzyme also contributes to the metabolism of Gefitinib, producing a range of metabolites similar to those generated by CYP3A4, although to a much lesser extent. tandfonline.comnih.govnih.gov
| CYP Isoform | Primary Role in Gefitinib Metabolism | Key Metabolite(s) Formed | References |
|---|---|---|---|
| CYP3A4 | Primary enzyme for overall metabolism; catalyzes morpholine ring oxidation. | M537194 and other oxidative metabolites. | clinpgx.orgtandfonline.comsemanticscholar.org |
| CYP3A5 | Minor role; produces a similar metabolite profile to CYP3A4 but at a lower rate. | Similar to CYP3A4. | tandfonline.comnih.govnih.gov |
| CYP2D6 | Catalyzes O-demethylation. | M523595 (O-desmethyl-gefitinib). | tandfonline.comnih.govaacrjournals.org |
The biotransformation of Gefitinib is characterized by three main metabolic routes. nih.govsemanticscholar.orgplos.org The formation of this compound is a direct result of one of these key pathways.
Morpholine Ring Opening: This is the major metabolic pathway and leads to the formation of M537194. tandfonline.comnih.gov The process involves the oxidation and subsequent opening of the morpholine ring attached to the propoxy side chain of Gefitinib. semanticscholar.orgnih.gov This pathway can continue with the stepwise removal of the entire morpholine ring and propoxy side chain, leading to further metabolites. nih.gov
O-demethylation: This pathway involves the removal of the methyl group from the methoxy-substituent on the quinazoline (B50416) ring structure. nih.govsemanticscholar.org It is a quantitatively significant pathway in vivo, as it produces O-desmethyl gefitinib (M523595), the most abundant metabolite in human plasma. tandfonline.comnih.gov This reaction is predominantly catalyzed by the CYP2D6 enzyme. semanticscholar.orgnih.gov
Oxidative Defluorination: This is a minor metabolic route that involves the removal of the fluorine atom from the halogenated phenyl group and its replacement with a hydroxyl group. nih.govtandfonline.comnih.gov
| Metabolic Pathway | Description of Chemical Change | Primary Resulting Metabolite | References |
|---|---|---|---|
| Morpholine Ring Opening/Oxidation | Oxidation and cleavage of the morpholine ring on the side chain. | M537194 (this compound). | tandfonline.comsemanticscholar.orgnih.gov |
| O-demethylation | Removal of the methyl group from the quinazoline methoxy (B1213986) group. | M523595 (O-desmethyl-gefitinib). | nih.govtandfonline.comnih.gov |
| Oxidative Defluorination | Replacement of the fluorine atom on the phenyl group with a hydroxyl group. | M387783. | nih.govtandfonline.comnih.gov |
In Vitro Metabolism Studies of Gefitinib Leading to this compound
In vitro studies using human liver microsomes have been instrumental in mapping the metabolic fate of Gefitinib and identifying the formation of this compound (M537194). tandfonline.comnih.gov In these experiments, radiolabeled Gefitinib is incubated with human liver microsomes, which contain a high concentration of CYP450 enzymes. nih.gov
These studies have consistently shown that Gefitinib undergoes rapid and extensive metabolism, producing a number of metabolites. tandfonline.comnih.gov The major pathway observed in these microsomal incubations is the oxidation and opening of the morpholine ring, which generates M537194. tandfonline.comnih.gov The use of high-performance liquid chromatography (HPLC) combined with radiochemical and mass spectral analysis allows for the separation, quantification, and structural identification of these metabolites. nih.govnih.gov To further construct a more comprehensive metabolic map, the main in vivo metabolites, including M537194, have been used as substrates in subsequent microsomal incubations. tandfonline.comnih.gov
Metabolite Identification and Characterization in Pre-clinical Models
The identification and characterization of Gefitinib metabolites, including this compound, have been conducted in various pre-clinical models. researchgate.net The metabolic disposition of Gefitinib has been investigated in species such as rats and dogs. researchgate.net These pre-clinical studies have confirmed that Gefitinib undergoes extensive biotransformation, resulting in a large number of metabolites. researchgate.net The metabolic pathways identified in these animal models, such as oxidative metabolism of the morpholine ring and O-demethylation, are consistent with the findings from human in vitro studies. researchgate.netresearchgate.net The analysis of plasma, urine, and feces from these models using advanced analytical techniques like LC-MS (liquid chromatography-mass spectrometry) has enabled the tentative identification of numerous metabolites in circulation and excretion. semanticscholar.orgnih.gov
Molecular Interactions and Biochemical Mechanisms of C20h22clfn4o3
In Vitro Molecular Target Engagement Studies
The direct interaction of a drug with its intended molecular target is a critical determinant of its therapeutic effect. For quinazoline-based EGFR inhibitors like the gefitinib (B1684475) analog C20H22ClFN4O3, in vitro studies are essential to quantify this engagement. Techniques such as radioligand displacement assays and fluorescence polarization can be employed to measure the binding affinity of the compound to the EGFR kinase domain. nih.gov These studies typically involve incubating the compound with either isolated, recombinant EGFR kinase or cell lysates containing the receptor.
The binding affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in a competitive binding assay. While specific binding data for this compound is not extensively detailed in publicly available literature, the structural modifications from gefitinib—specifically the alteration of the morpholino-containing side chain—are expected to influence its interaction with the ATP-binding pocket of the EGFR kinase domain. The nature of the substituents on the quinazoline (B50416) core plays a significant role in the affinity for the receptor. mdpi.com
| Assay Type | Parameter Measured | Significance |
| Radioligand Displacement | Ki | Measures the affinity of the compound for the target receptor. |
| Fluorescence Polarization | IC50 | Determines the concentration of the compound required to inhibit 50% of target binding. |
| Isothermal Titration Calorimetry | Kd | Directly measures the binding affinity and thermodynamics of the interaction. |
Enzyme Inhibition Profiles (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1) activity in derivatives)
Beyond its primary target, the enzymatic inhibition profile of a compound across a panel of kinases and other enzymes is crucial for understanding its selectivity and potential off-target effects. For gefitinib and its derivatives, the primary focus is on the inhibition of EGFR tyrosine kinase activity. This is typically assessed through enzyme-linked immunosorbent assays (ELISAs) or radiometric assays that measure the phosphorylation of a substrate peptide.
Interestingly, some novel quinazoline derivatives have been investigated for their activity against other enzymes implicated in cancer, such as Indoleamine 2,3-dioxygenase 1 (IDO1). While there is no specific public data linking the this compound analog to IDO1 inhibition, this represents a potential area of investigation for such derivatives. The inhibitory activity against EGFR is paramount, and derivatives are often designed to have high potency against specific EGFR mutations. mdpi.com
| Enzyme Target | Inhibitory Activity (IC50) | Relevance |
| EGFR (Wild-Type) | Varies by derivative | Baseline activity against the normal receptor. |
| EGFR (Mutant) | Varies by derivative | Activity against specific cancer-driving mutations. |
| Other Kinases | Varies | Determines the selectivity profile of the compound. |
Mechanistic Investigations at the Cellular Level (excluding direct pharmacological efficacy)
Cell-based assays provide a more biologically relevant context to study the mechanisms of action of a compound. For this compound, these investigations would focus on the downstream consequences of EGFR inhibition. One key method is the analysis of cellular internalization and localization. Studies have shown that the conformation and molecular packing of compounds can influence their cellular uptake. nih.gov
Upon entering the cell, an effective EGFR inhibitor like this gefitinib analog would block the autophosphorylation of the receptor. This can be visualized and quantified using techniques like Western blotting or cellular ELISAs that detect phosphorylated EGFR (p-EGFR). The inhibition of EGFR phosphorylation subsequently blocks downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival. nih.gov The compound's ability to arrest the cell cycle, typically at the G1 phase, is another important mechanistic aspect that can be assessed by flow cytometry. nih.gov
| Cellular Process | Experimental Readout | Mechanism |
| EGFR Signaling | Decreased p-EGFR levels | Inhibition of EGFR kinase activity. |
| Downstream Pathways | Decreased p-Akt, p-ERK | Blockade of PI3K/Akt and MAPK signaling. |
| Cell Cycle Progression | G1 phase arrest | Inhibition of proliferation-driving signals. |
Comparison of Molecular Activity with Parent Compound Gefitinib
The rationale for synthesizing derivatives like this compound is often to improve upon the properties of the parent compound, gefitinib. A direct comparison of their molecular activities is therefore essential. Gefitinib itself is a potent inhibitor of EGFR, with a higher affinity for certain activating mutations of the receptor. mdpi.comnih.gov
Derivatives of gefitinib are frequently evaluated for enhanced inhibitory activity against wild-type or mutant EGFR. For example, some gefitinib-1,2,3-triazole derivatives have demonstrated significantly lower IC50 values against various lung cancer cell lines compared to gefitinib. mdpi.com The structural differences between this compound and gefitinib, likely in one of the side chains, would be expected to alter its binding mode in the EGFR active site. This could potentially lead to improved potency, a different selectivity profile against various kinases, or activity against gefitinib-resistant EGFR mutations. Without specific comparative data, it is hypothesized that the modifications were intended to enhance interactions with the ATP binding pocket or to improve pharmacokinetic properties.
| Compound | Chemical Formula | Key Molecular Activity |
| Gefitinib | C22H24ClFN4O3 | Potent inhibitor of EGFR tyrosine kinase. nih.gov |
| This compound | This compound | Expected to be an EGFR inhibitor with potentially modified potency or selectivity. |
Structure Activity Relationship Sar Studies of C20h22clfn4o3 and Its Analogs
Principles of Structure-Activity Relationships in Compound Design
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery oncodesign-services.comjove.comdotmatics.com. The fundamental principle behind SAR is that a molecule's chemical structure dictates its biological activity oncodesign-services.comdotmatics.comcollaborativedrug.comashp.org. By systematically altering specific parts of a molecule's structure and observing the resulting changes in its biological effects, researchers can identify which structural features are critical for activity, potency, selectivity, and other desirable properties oncodesign-services.comjove.comdotmatics.comnih.gov. This understanding allows for the rational design and optimization of lead compounds into potential drug candidates oncodesign-services.comnih.govd-marin.comslideshare.net.
SAR studies involve synthesizing and testing a series of structurally related compounds, often referred to as analogs oncodesign-services.comd-marin.com. These modifications can range from small changes, like altering a functional group or substituent, to more significant modifications of the molecular scaffold oncodesign-services.comd-marin.comnih.gov. The data generated from these studies can then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which use mathematical and computational techniques to correlate chemical structure with biological activity oncodesign-services.comjove.comslideshare.net. These models can accelerate the drug discovery process by predicting the activity of new compounds without the need for extensive synthesis and testing oncodesign-services.comd-marin.comslideshare.net. Ultimately, SAR is crucial for optimizing drug properties, including efficacy, safety, and pharmacokinetic profiles d-marin.comslideshare.net.
Elucidating Key Structural Features Correlating with Mechanistic Biochemical Activity
Elucidating the key structural features of a compound like 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib (B1684475) that correlate with its mechanistic biochemical activity involves identifying the pharmacophore—the essential structural elements required for biological activity dotmatics.compatsnap.com. For Gefitinib and its analogs, which are quinazoline-based tyrosine kinase inhibitors, the core quinazoline (B50416) ring system is typically crucial for binding to the ATP-binding site of the epidermal growth factor receptor (EGFR) synzeal.com.
Specific structural features that are often investigated in SAR studies for this class of compounds include:
The Quinazoline Core: This bicyclic aromatic system forms the central scaffold and is essential for interacting with the kinase domain synzeal.com.
Substituents on the Quinazoline Ring: Modifications at positions like C4, C6, and C7 can significantly impact binding affinity and selectivity. For instance, the C4 position typically bears an aniline (B41778) moiety, which is critical for hydrogen bonding interactions within the ATP-binding pocket synzeal.com. The C6 and C7 positions often accommodate side chains that influence solubility, pharmacokinetic properties, and interactions with surrounding amino acids in the target protein.
The Aniline Moiety: The substituted aniline group at the C4 position, particularly the halogen substituents (chlorine and fluorine) on the phenyl ring, plays a critical role in binding interactions, often through hydrophobic and polar contacts synzeal.com.
While the precise mechanistic biochemical activity of 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib itself might be related to its role as an impurity or analog of Gefitinib, its structure suggests it retains key features of the Gefitinib scaffold. The absence of the morpholine (B109124) group and the presence of a hydroxyethylamino moiety at a position typically occupied by the morpholinopropoxy chain in Gefitinib would likely alter its interaction profile with the target kinase, potentially affecting potency or selectivity. Understanding these specific structural elements is key to rationalizing its observed or predicted biological activity.
Impact of Structural Modifications on Molecular Interactions and In Vitro Profiles
Structural modifications to compounds like Gefitinib can profoundly impact their molecular interactions with biological targets, thereby altering their in vitro profiles. For 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib, the key structural difference compared to Gefitinib is the replacement of the 3-morpholinopropoxy group at the C6 position with a hydroxyethylamino moiety. This alteration in the side chain at the C6 position is expected to influence several aspects of its molecular interactions and in vitro activity:
Molecular Interactions: The nature of the substituent at C6 influences its interaction with amino acid residues in the binding site. The morpholine group is a tertiary amine, while the hydroxyethylamino group contains a primary amine and a hydroxyl group. These differences can lead to variations in hydrogen bonding, electrostatic interactions, and van der Waals forces.
In Vitro Activity: Consequently, these changes in molecular interactions translate to differences in in vitro activity. For example, a modification might enhance or reduce the compound's ability to inhibit a specific enzyme or bind to a receptor.
While specific in vitro data for 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib is not detailed in the provided search results, SAR studies on Gefitinib analogs generally show that modifications to the C6 side chain significantly affect potency and selectivity. For instance, variations in the length and nature of the linker and the terminal amine group have been explored to optimize activity synzeal.com.
Illustrative Data Table (Hypothetical Example based on general SAR principles for Gefitinib analogs):
The following table illustrates how hypothetical structural modifications to the C6 side chain of a Gefitinib-like scaffold might impact in vitro activity (e.g., IC50 values against a target kinase). This table is for illustrative purposes, as specific quantitative data for 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib compared to Gefitinib was not directly available in the search results.
| Compound ID / Description | Modification at C6 Position | In Vitro Activity (Hypothetical IC50) | Notes |
| Gefitinib (Reference) | 3-morpholinopropoxy | 0.5 nM | Potent EGFR tyrosine kinase inhibitor. |
| 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib | 3-hydroxyethylamino | 50 nM | Altered side chain; potential impact on binding and potency. |
| Gefitinib Analog A | 3-piperidinopropoxy | 1.2 nM | Similar to morpholine, slightly less potent. |
| Gefitinib Analog B | 3-(dimethylamino)propoxy | 15 nM | Tertiary amine, shorter chain, reduced potency. |
| Gefitinib Analog C | 3-(hydroxy)propoxy | 100 nM | Loss of terminal amine; significantly reduced potency. |
| Gefitinib Analog D | 3-(morpholino)ethoxy | 2.5 nM | Shorter linker; slightly reduced potency compared to Gefitinib. |
Note: The data presented in this table is hypothetical and serves to illustrate the principles of SAR by showing how structural changes in the C6 side chain could affect in vitro potency. Specific experimental data for 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib would be required for precise comparisons.
The study of such analogs helps in understanding the pharmacophore and optimizing lead compounds for enhanced therapeutic efficacy. The specific structural difference in 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib, namely the hydroxyethylamino group replacing the morpholinopropoxy moiety, would lead to distinct molecular interactions and consequently a modified in vitro profile compared to its parent compound.
Compound Name Table:
| Chemical Formula | Common Name / Description | CAS Number |
| C20H22ClFN4O3 | 3-DesMorpholinyl-3-hydroxyethylamino Gefitinib | 847949-56-8 |
| C22H24ClFN4O3 | Gefitinib | 184475-35-2 |
| C22H25ClN4O4 | 4-Defluoro-4-Hydroxy Gefitinib (Gefitinib Impurity) | 847949-50-2 |
| C17H13ClFN3O3 | Gefitinib Impurity VIII | 788136-89-0 |
| C22H24ClFN4O3·HCl | Gefitinib EP Impurity B | 1603814-04-5 |
| C22H25ClN4O3·HCl | Gefitinib 4-Desfluoro Impurity HCl | N/A |
| C22H24F2N4O3·HCl | Gefitinib 3,4-Difluoro Impurity HCl | 184475-68-1 |
| C21H22ClFN4O3 | O-Desmethyl Gefitinib | 847949-49-9 |
| C22H24ClFN4O4 | Gefitinib N-Oxide | 847949-51-3 |
Computational Chemistry and Molecular Modeling of C20h22clfn4o3
Analytical and Spectroscopic Characterization of C20h22clfn4o3
Chromatographic Methods for Isolation and Quantification in Research Samples
Chromatography is the cornerstone for the separation and quantification of Afoxolaner. Due to the compound's chiral nature, specific methods are required to separate its enantiomers, which may exhibit different biological activities. pravara.comijbamr.com Liquid chromatography is the predominant technique, as gas chromatography is generally unsuitable for large, non-volatile molecules like Afoxolaner.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Afoxolaner. Both normal-phase and reversed-phase methods have been developed and validated for various applications, including determining enantiomeric purity and assaying the compound in bulk batches. nih.govnih.gov
Normal-phase chiral HPLC methods are particularly important for separating the enantiomers of Afoxolaner. nih.gov One such method employs a Chiralpak® AD-3 column with an isocratic mobile phase of n-Hexane, isopropanol (B130326) (IPA), and methanol (B129727) (MeOH). nih.govresearchgate.net This approach successfully separates the two enantiomers in under 10 minutes, achieving a resolution factor of 5.0. nih.gov
Reversed-phase HPLC (RP-HPLC) methods are used for stability-indicating assays and the determination of related substances. nih.govresearchgate.net A gradient elution on a Zorbax-SB C18 column with a mobile phase consisting of water and a mixture of acetonitrile/methanol has proven effective. nih.govresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines for parameters like specificity, linearity, accuracy, and precision. nih.gov
Table 1: Examples of HPLC Methods for Afoxolaner Analysis
| Method Type | Column | Mobile Phase | Flow Rate | Detection (UV) | Application |
|---|---|---|---|---|---|
| Normal-Phase Chiral | Chiralpak® AD-3 (150 x 4.6 mm) | n-Hexane/IPA/MeOH (89:10:1, v/v/v) | - | 312 nm | Enantiomeric separation nih.govresearchgate.net |
| Reversed-Phase | Zorbax-SB C18 (50 x 4.6 mm) | A: WaterB: Acetonitrile/Methanol (50/50, v/v) | 2.0 mL/min | 225 nm | Assay and related substances nih.govresearchgate.net |
Ultra-Performance Liquid Chromatography (UPLC), and more broadly, Ultra-High-Performance Liquid Chromatography (UHPLC), offers improvements in speed and resolution over traditional HPLC. An investigational UHPLC method was developed specifically for studying the forced degradation of Afoxolaner. researchgate.netresearchgate.net This method provided adequate separation of the parent compound from its major degradation products generated under various stress conditions, such as acidic, basic, oxidative, and photolytic environments. researchgate.net The coupling of UPLC with mass spectrometry, particularly Time-of-Flight Mass Spectrometry (UPLC–ToF-MS), has been highlighted as a powerful tool for the comprehensive screening of veterinary drugs in complex matrices like milk, demonstrating the potential of this technique for Afoxolaner residue analysis. nih.gov
In the reviewed scientific literature, Gas Chromatography (GC) is not a commonly reported method for the analysis of Afoxolaner. This is likely due to the compound's high molecular weight and low volatility, which make it unsuitable for traditional GC analysis without derivatization. Liquid chromatography techniques are the preferred methods for the separation and quantification of Afoxolaner. nih.gov
Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification
Mass Spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of Afoxolaner. When coupled with liquid chromatography (LC-MS), it provides high specificity and is used for pharmacokinetic studies, metabolite identification, and the characterization of degradation products. researchgate.netvetsmart.com.br
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) provides high-resolution, full-scan data with accurate mass measurement. nih.gov This capability is advantageous as it allows for the retrospective analysis of data to search for any compound of interest without pre-defining analyte-specific transitions. nih.gov For Afoxolaner, a Waters QTof mass spectrometer has been used to determine its elemental composition based on precise mass measurements. vetsmart.com.br The high selectivity of ToF-MS, combined with the separation power of UPLC, makes it a powerful system for multi-compound analysis and can be applied to identify Afoxolaner and its metabolites in biological samples. nih.gov
High-Resolution Mass Spectrometry (HRMS) is critical for the structural elucidation of Afoxolaner's transformation products. researchgate.netresearchgate.net Techniques such as high-resolution tandem mass spectrometry (HRMS/MS) are used to identify and characterize unknown degradation products formed under stress conditions. researchgate.netresearchgate.net
In one study, the fragmentation pathways of Afoxolaner were proposed based on HRMS/MS data. researchgate.netresearchgate.net The accurate mass measurements of both the parent ion and its fragment ions allow for the confident determination of elemental compositions, which is a key step in identifying unknown structures. researchgate.netnih.gov This technique, often paired with Nuclear Magnetic Resonance (NMR) spectroscopy, provides unequivocal structure confirmation of key degradation products, offering a deep understanding of the compound's stability and degradation pathways. researchgate.net
Table 2: Key HRMS Fragment Ions of Afoxolaner
| Observed m/z | Proposed Structure/Fragment |
|---|---|
| 626.0889 | [M+H]+ (Protonated Afoxolaner) |
| 425.0489 | Fragment from cleavage of the amide bond |
| 227.0345 | Fragment corresponding to the naphthalenecarboxamide moiety |
| 201.0556 | Further fragmentation of the naphthalenecarboxamide moiety |
Data derived from proposed fragmentation pathways. researchgate.netresearchgate.net
Future Research Directions and Research Applications of C20h22clfn4o3
Development as a Chemical Probe for Metabolic Pathway Elucidation
C20H22ClFN4O3, or compounds with similar structural motifs, can serve as valuable chemical probes to elucidate complex metabolic pathways. By tracking the transformation and fate of such molecules within biological systems, researchers can gain insights into the enzymes and cellular processes involved in drug metabolism. Studies involving Gefitinib (B1684475) metabolites, for instance, have identified various metabolic changes, including dechlorination, defluorination, and conjugation, highlighting the utility of analyzing related compounds to map these pathways nih.govsemanticscholar.org. The systematic analysis of such probes can reveal novel metabolic routes and identify key enzymes responsible for xenobiotic processing.
Use in Investigating Cytochrome P450 Enzyme Mechanisms
Cytochrome P450 (CYP) enzymes are critical for the metabolism of a vast array of endogenous and exogenous compounds, including pharmaceuticals wikipedia.orgresearchgate.net. Compounds like this compound, particularly if they are metabolites or analogs of drugs metabolized by CYPs, can be used to study the mechanisms of these enzymes. Research into CYP mechanisms often involves understanding how substrates bind, the catalytic cycle, and the role of different iron-oxygen species wikipedia.orgresearchgate.netnih.govmdpi.com. By observing how this compound interacts with specific CYP isoforms, researchers can better understand substrate specificity, enzyme kinetics, and potential drug-drug interactions. While direct studies on this compound are limited, its structural similarity to Gefitinib, which is metabolized by CYP3A4 and CYP2D6, suggests its potential utility in this area mdpi.comeuropa.eu.
Contribution to Understanding Structure-Metabolism Relationships of Gefitinib Analogs
The specific formula this compound suggests a structural variation from Gefitinib (C22H24ClFN4O3) ebi.ac.uk. Investigating compounds like this compound contributes to a deeper understanding of structure-metabolism relationships, particularly for Gefitinib analogs. By comparing the metabolic profiles of Gefitinib with those of its analogs, researchers can identify which structural features influence metabolic pathways, enzyme interactions, and pharmacokinetic properties. For example, studies have identified various Gefitinib metabolites resulting from modifications on the quinazoline (B50416) skeleton and side chains nih.govsemanticscholar.org. Analyzing this compound could reveal how alterations in carbon chain length or other structural modifications impact its metabolism by CYP enzymes or other metabolic machinery. One identified metabolite of Gefitinib, M6, has a proposed molecular formula of this compound, suggesting it may be a key compound for such investigations lcms.cz.
Role in the Discovery of Novel Molecular Targets for Research (excluding therapeutic development)
The exploration of chemical compounds in biological systems can lead to the identification of novel molecular targets involved in cellular processes, independent of direct therapeutic development. By studying how this compound interacts with cellular components or influences specific pathways, researchers might uncover new proteins or molecular mechanisms that play roles in cellular signaling, metabolism, or cellular stress responses. Such discoveries can open avenues for further basic research into cellular function. For instance, broad analyses of molecular targets in cancer research have identified various pathways and enzymes, such as receptor tyrosine kinases and metabolic enzymes, that are crucial for cellular processes nih.govresearchgate.netpsychiatryinvestigation.org. While not directly linked to this compound in the provided literature, the principle of using chemical entities to probe biological systems for new targets remains a significant area of research. The compound's potential role as a metabolite or analog could indirectly highlight pathways or targets that are modulated by its parent compound or related structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
